N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isonicotinamide
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Overview
Description
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isonicotinamide is a heterocyclic compound that features both thiophene and pyridine rings. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring, a sulfur-containing five-membered ring, and the pyridine ring, a nitrogen-containing six-membered ring, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isonicotinamide typically involves the following steps:
Formation of the Pyridine-Thiophene Intermediate: The initial step involves the coupling of a thiophene derivative with a pyridine derivative. This can be achieved through various coupling reactions such as Suzuki-Miyaura coupling, which uses palladium catalysts and boronic acids.
Introduction of the Isonicotinamide Group: The intermediate is then reacted with isonicotinoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isonicotinamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent and other therapeutic applications due to its ability to interact with biological targets.
Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes.
Biological Research: It is used in studies involving enzyme inhibition and receptor modulation.
Mechanism of Action
The mechanism of action of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(thiophen-2-yl)nicotinamide: Shares the thiophene and nicotinamide moieties but lacks the pyridine ring.
N-(pyridin-4-yl)isonicotinamide: Contains the pyridine and isonicotinamide moieties but lacks the thiophene ring.
Uniqueness
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isonicotinamide is unique due to the combination of the thiophene and pyridine rings, which confer distinct electronic and steric properties. This combination enhances its potential for diverse applications in medicinal chemistry and material science.
Properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-4-yl)methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-16(13-4-6-17-7-5-13)19-11-12-3-8-18-14(10-12)15-2-1-9-21-15/h1-10H,11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHYOVFDQZLEES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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